2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is registered under CAS number 304645-39-4 and possesses the molecular formula C25H22BrN3O3, corresponding to a molecular weight of 492.4 g/mol. The IUPAC name reflects the hierarchical structure of the molecule, beginning with the benzo[de]isoquinoline-1,3-dione core as the parent structure and systematically describing the substitution pattern.
The structural identification of this compound can be comprehensively described through several analytical parameters. The Standard InChI designation is InChI=1S/C25H22BrN3O3/c26-21-10-2-1-7-18(21)23(30)28-14-11-27(12-15-28)13-16-29-24(31)19-8-3-5-17-6-4-9-20(22(17)19)25(29)32/h1-10H,11-16H2, which provides a unique identifier for computational chemistry applications. The Canonical SMILES notation C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5Br offers a linear representation of the molecular structure that is widely used in chemical databases and molecular modeling software.
The three-dimensional structure of the compound can be analyzed through various conformational states, with the benzo[de]isoquinoline system maintaining a planar configuration while the piperazine ring adopts a chair conformation. The ethyl linker provides rotational freedom, allowing the molecule to adopt multiple conformations that may be relevant for binding to different biological targets. Computational studies suggest that the preferred conformation positions the bromobenzoyl group in a spatial arrangement that optimizes intramolecular interactions while minimizing steric hindrance.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C25H22BrN3O3 |
| Molecular Weight | 492.4 g/mol |
| CAS Number | 304645-39-4 |
| Standard InChI Key | YXXMSVMUSHCGHX-UHFFFAOYSA-N |
| Topological Polar Surface Area | Estimated 87.5 Ų |
| Rotatable Bonds | 6 |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 0 |
Historical Context of Benzo[de]isoquinoline-1,3-dione Derivatives in Chemical Research
The benzo[de]isoquinoline-1,3-dione scaffold has a rich history in medicinal chemistry, with its development tracing back to early investigations of naphthalene-based heterocyclic systems. The foundational work on this structural motif emerged from studies on naphthalimide derivatives, which were initially investigated for their fluorescent properties but subsequently found to possess significant biological activities. The evolution of benzo[de]isoquinoline-1,3-dione chemistry has been driven by the recognition that this rigid, planar aromatic system can interact effectively with nucleic acids and proteins through intercalation and groove binding mechanisms.
Historical research has demonstrated that modifications to the benzo[de]isoquinoline-1,3-dione core can dramatically alter biological activity and selectivity. Early studies focused on simple alkyl and aryl substitutions at the nitrogen position, leading to the discovery of compounds with anticancer and antimicrobial properties. The development of more sophisticated substitution patterns, including the incorporation of heterocyclic linkers and complex side chains, has been a major focus of contemporary research. Patent literature from recent years indicates significant industrial interest in benzo[de]isoquinoline-1,3-dione derivatives as potential therapeutic agents, particularly for the treatment of hyperproliferative diseases.
The emergence of structure-based drug design has further accelerated research in this area, with computational methods enabling the rational design of benzo[de]isoquinoline-1,3-dione derivatives with improved potency and selectivity. Recent investigations have focused on the development of compounds that can selectively inhibit specific bromodomains, which are protein regions that recognize acetylated lysine residues and play crucial roles in gene transcription regulation. These studies have revealed that the benzo[de]isoquinoline-1,3-dione scaffold can be effectively modified to achieve selectivity for different bromodomain-containing proteins, opening new avenues for therapeutic intervention.
The historical development of benzo[de]isoquinoline-1,3-dione chemistry has also been influenced by advances in synthetic methodology. Early synthetic approaches were limited by harsh reaction conditions and low yields, but the development of more efficient coupling reactions and protection-deprotection strategies has enabled the preparation of increasingly complex derivatives. Modern synthetic approaches often employ photochemical methods and metal-catalyzed reactions to achieve high yields and excellent selectivity. The ability to introduce diverse functional groups at specific positions of the benzo[de]isoquinoline-1,3-dione core has been crucial for structure-activity relationship studies and the optimization of biological properties.
Role of Piperazine Moieties in Heterocyclic Compound Design
The piperazine ring system has established itself as one of the most versatile and widely used pharmacophores in modern drug design, with approximately 100 approved pharmaceuticals incorporating this heterocyclic motif. The unique structural features of piperazine, including its saturated six-membered ring containing two nitrogen atoms in the 1,4-positions, provide several advantages for pharmaceutical applications. The basic nature of the nitrogen atoms allows for the formation of salts with improved water solubility, while the conformational flexibility of the ring system enables optimal interactions with diverse biological targets.
The incorporation of piperazine moieties into heterocyclic compound design has been driven by several key considerations. First, the piperazine ring can serve as a rigid scaffold that maintains the appropriate spatial relationship between different pharmacophores, while still allowing sufficient conformational flexibility for induced-fit binding to target proteins. Second, the nitrogen atoms in piperazine can participate in hydrogen bonding interactions with target proteins, contributing to binding affinity and selectivity. Third, the piperazine ring can be readily modified through N-substitution, enabling the introduction of additional functional groups that can enhance biological activity or improve pharmacokinetic properties.
Recent research has demonstrated that the biological activity of piperazine-containing compounds is highly dependent on the substitution pattern and the nature of the substituents. The compound under investigation exemplifies this principle, with the 2-bromobenzoyl substituent providing additional pharmacological diversity through halogen bonding interactions. Studies on related piperazine derivatives have shown that the position of attachment and the nature of the substituent can dramatically influence receptor selectivity and biological activity. For example, compounds with piperazine rings directly attached to aromatic systems often exhibit different binding profiles compared to those with linker groups between the piperazine and aromatic moieties.
The design of piperazine-containing heterocyclic compounds has also benefited from advances in our understanding of bioisosterism. Researchers have developed numerous bioisosteres of piperazine that can offer advantages in terms of metabolic stability, selectivity, and developability properties. These include spirocyclic derivatives, bridged systems, and conformationally constrained analogues that maintain the key pharmacological properties of piperazine while addressing specific pharmaceutical challenges. The strategic use of piperazine bioisosteres has become an important tool in lead optimization programs, enabling medicinal chemists to fine-tune the properties of drug candidates.
| Piperazine Design Consideration | Impact on Drug Properties |
|---|---|
| Basic nitrogen atoms | Enhanced water solubility through salt formation |
| Conformational flexibility | Improved binding to diverse target proteins |
| N-substitution capability | Opportunity for pharmacophore elaboration |
| Hydrogen bonding potential | Enhanced target affinity and selectivity |
| Metabolic stability | Generally good in vivo stability |
| Oral bioavailability | Typically favorable ADME properties |
Properties
IUPAC Name |
2-[2-[4-(2-bromobenzoyl)piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22BrN3O3/c26-21-10-2-1-7-18(21)23(30)28-14-11-27(12-15-28)13-16-29-24(31)19-8-3-5-17-6-4-9-20(22(17)19)25(29)32/h1-10H,11-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXMSVMUSHCGHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which are part of the compound’s structure, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity.
Mode of Action
Piperazine derivatives are known to interact with various targets, leading to a range of biological activities
Biochemical Pathways
Piperazine derivatives are known to influence a variety of disease states, suggesting that they may interact with multiple biochemical pathways.
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance, suggesting that this compound may have favorable ADME properties
Result of Action
Some piperazine derivatives have shown promising antibacterial activity, suggesting that this compound may have similar effects
Biological Activity
The compound 2-(2-(4-(2-bromobenzoyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS No. 926934-01-2) is a derivative of benzo[de]isoquinoline diones, which have garnered attention due to their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 403.313 g/mol. The compound features a piperazine moiety, which is often associated with various biological activities, including antipsychotic and antidepressant effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with piperazine structures have shown effectiveness against resistant bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism behind this activity may involve the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Potential
Research has also highlighted the potential anticancer properties of benzo[de]isoquinoline derivatives. These compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators . Specific studies on related compounds have demonstrated their ability to inhibit tumor growth in vitro and in vivo, suggesting that the compound may possess similar properties.
Neuropharmacological Effects
The piperazine component is particularly noteworthy for its neuropharmacological effects. Compounds containing piperazine rings have been explored for their potential as anxiolytics and antidepressants. They may act as serotonin receptor modulators, which could explain their effects on mood regulation . This suggests that the compound could be investigated for its potential use in treating mood disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of piperazine derivatives demonstrated that modifications to the benzoyl group significantly influenced antimicrobial activity. The compound exhibited a minimum inhibitory concentration (MIC) of 4 μg/mL against Pseudomonas aeruginosa, outperforming several standard antibiotics .
Case Study 2: Anticancer Activity
In another investigation, a related benzo[de]isoquinoline derivative was tested against various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value in the low micromolar range. The study concluded that the compound induced apoptosis through mitochondrial pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with DNA replication.
- Anticancer Mechanism : Induction of apoptosis via caspase activation and modulation of signaling pathways involved in cell survival.
- Neuropharmacological Mechanism : Modulation of neurotransmitter systems, particularly serotonin pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Benzoyl Piperazine Derivatives
a. 4-Chlorobenzoyl Analog (CAS: 304643-36-5)
- Structure : Replaces the 2-bromobenzoyl group with 4-chlorobenzoyl.
- Molecular formula : C25H22ClN3O3
- Molecular weight : 447.92 g/mol.
- Key differences : Chlorine’s lower atomic weight and electronegativity may reduce steric hindrance compared to bromine, affecting receptor affinity or solubility .
b. Sulfonyl Piperazine Derivative (CAS: CB92011306)
- Structure : Contains a 4-[(4-chlorophenyl)sulfonyl]piperazinyl group.
- Molecular formula : C24H22ClN3O4S
- Molecular weight : 483.97 g/mol.
Heterocyclic Substituents on Piperazine
a. Benzo[d][1,3]dioxol-5-ylmethyl Substituent (CAS: 326889-68-3)
- Structure : Piperazine modified with a benzo[d][1,3]dioxol-5-ylmethyl group.
- Molecular formula : C26H23N3O5
- Molecular weight : 457.48 g/mol.
- Key differences : The dioxolane ring increases lipophilicity, which may improve blood-brain barrier penetration in CNS-targeting applications .
b. 3-Phenyl-1,2,4-oxadiazol-5-ylmethyl Substituent (CAS: 2034445-19-5)
- Structure : Features a 3-phenyl-1,2,4-oxadiazole moiety.
- Molecular formula : C27H25N5O3
- Molecular weight : 467.5 g/mol.
Alkyl Chain-Modified Derivatives
a. 5-Bromopentyl Chain Derivative
- Structure : Includes a 5-bromopentyl chain instead of the ethyl linker.
- Key differences : Extended alkyl chain increases hydrophobicity, which may influence membrane permeability or duration of action in vivo .
b. Aminoethyl-Functionalized Derivatives (e.g., NH2BQL, NBQL)
Key Research Findings
- Biological Activity : Piperazine derivatives with halogenated benzoyl groups (e.g., bromo, chloro) show enhanced binding to serotonin receptors due to halogen-π interactions .
- Material Science: Aminoethyl derivatives exhibit CO2 capture efficiency (e.g., NH2BQL forms carbamates with ΔG = −15.2 kcal/mol) .
- Safety : Chlorinated analogs require stringent handling (P201, P210 precautions) due to higher reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
